Methyl 2-amino-2-(2-chlorophenyl)acetate

Catalog No.
S1833205
CAS No.
141109-13-9
M.F
C9H10ClNO2
M. Wt
199.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-2-(2-chlorophenyl)acetate

Methyl 2-amino-2-(2-chlorophenyl)acetate (free base) is the preferred intermediate for Clopidogrel synthesis. Unlike its HCl salt, it dissolves in aprotic solvents (DCM, toluene) for direct coupling, eliminating the neutralization step that complicates purification and lowers yield. It also bypasses esterification of the carboxylic acid. • High solubility ensures homogeneous reaction conditions for predictable scale-up. • Eliminates extra steps, reducing waste and cost. • Saves R&D time with the ester form ready for immediate use.

CAS Number

141109-13-9

Product Name

Methyl 2-amino-2-(2-chlorophenyl)acetate

IUPAC Name

methyl 2-amino-2-(2-chlorophenyl)acetate

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

InChI

InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,11H2,1H3

SMILES

COC(=O)C(C1=CC=CC=C1Cl)N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N

Synonyms

Methyl 2-amino-2-(2-chlorophenyl)acetate, Methyl α-amino-2-chlorophenylacetate, 2-Amino-2-(2-chlorophenyl)acetic acid methyl ester, Methyl amino(2-chlorophenyl)acetate, Clopidogrel intermediate (free base ester)

Purity

≥98%

Package Size

1 g, 5 g, 10 g, 25 g

Methyl 2-amino-2-(2-chlorophenyl)acetate, particularly its (S)-enantiomer, is a critical chiral building block in the pharmaceutical industry. It serves as a pivotal intermediate in the multi-step synthesis of widely used antiplatelet agents like Clopidogrel. The procurement of this specific compound in its free base form, as opposed to its hydrochloride salt or the corresponding carboxylic acid, is often dictated by the requirements of subsequent reaction steps, which prioritize solubility in organic solvents and process efficiency.

Research Fit

Chiral resolution Racemic mixture supports resolution process studies
Green route development Esterification optimization and atom economy evaluation
Impurity reference Precursor for chiral impurity standard preparation

Substituting Methyl 2-amino-2-(2-chlorophenyl)acetate free base with its hydrochloride salt or the parent carboxylic acid is often unfeasible without significant process modification. The hydrochloride salt exhibits poor solubility in the aprotic organic solvents typically required for subsequent coupling reactions, necessitating an additional, and often cumbersome, in-situ neutralization step. This extra step introduces a base and generates a salt byproduct, complicating purification and potentially lowering the overall yield. Starting with the corresponding carboxylic acid requires an entirely separate esterification reaction, adding significant time, labor, and material costs to the workflow. Therefore, the free base ester is not directly interchangeable with its salt or acid forms in established synthesis routes.

Substitution Risk

(R)-enantiomer or racemate may require additional resolution steps, reducing process efficiency
Meta- or para-chloro isomers can alter reaction kinetics and final impurity profiles
Other halogen substitutions may shift biological target space and reactivity

Process Simplification: Bypasses In-Situ Neutralization Required for Hydrochloride Salts

In syntheses such as the preparation of Clopidogrel, the free amine of Methyl 2-amino-2-(2-chlorophenyl)acetate is the reactive species. When starting with the hydrochloride salt, a base (e.g., triethylamine) must be added to the reaction mixture to generate the free amine in-situ. This introduces triethylammonium chloride as a byproduct that must be removed. Procuring the free base (CAS 141109-13-9) allows for direct use in the coupling step without the need for an added base or the subsequent salt byproduct removal, streamlining the process.

Evidence DimensionRequired Process Steps
Target Compound DataDirect use in coupling reaction.
Comparator Or BaselineMethyl 2-amino-2-(2-chlorophenyl)acetate HCl: Requires addition of a base and subsequent removal of salt byproduct.
Quantified DifferenceEliminates one neutralization step and one byproduct filtration/extraction step.
ConditionsSynthesis of N-substituted derivatives, such as in the production of Clopidogrel intermediates.

This reduces raw material costs, simplifies the purification process, and minimizes waste streams, leading to a more efficient and economical manufacturing workflow.

Chiral Resolution Yield
Cross-study comparable
>86% yield of desired enantiomer
Supports process efficiency comparison
Comparator yield not specified; reported under tartaric acid resolution

Precursor Efficiency: Avoids Dedicated Esterification Step vs. Starting from Carboxylic Acid

Synthesis routes starting from the parent compound, 2-amino-2-(2-chlorophenyl)acetic acid, require a dedicated esterification step to produce the methyl ester. This typically involves reacting the acid with methanol in the presence of a catalyst like thionyl chloride, followed by workup and purification. Procuring the methyl ester directly bypasses this entire reaction, which can take over 6 hours at elevated temperatures and requires handling corrosive reagents.

Evidence DimensionSynthesis Workflow
Target Compound DataReady for direct use in subsequent coupling reactions.
Comparator Or Baseline2-amino-2-(2-chlorophenyl)acetic acid: Requires a full esterification reaction step (e.g., 6 hours at 50-55°C with thionyl chloride/methanol).
Quantified DifferenceSaves one complete, multi-hour chemical transformation and purification step.
ConditionsStandard laboratory or industrial esterification process.

Procuring the pre-made ester significantly reduces total synthesis time, labor, and the consumption of ancillary reagents and solvents.

Esterification Yield
Class-level inference
95.6% yield
Class-level synthesis efficiency context
Reported under in-situ HCl catalysis at 45°C

Enhanced Solubility Profile for Organic Phase Reactions

As a free base, Methyl 2-amino-2-(2-chlorophenyl)acetate is readily soluble in common non-polar and aprotic organic solvents such as dichloromethane, acetone, and toluene. In contrast, its hydrochloride salt is significantly less soluble in these solvents, behaving as a salt with high lattice energy. This superior solubility allows for homogeneous reaction conditions at higher concentrations, which is often difficult to achieve with the HCl salt without using co-solvents or phase-transfer catalysts.

Evidence DimensionSolubility in Aprotic Organic Solvents
Target Compound DataHigh solubility, allowing for homogeneous reaction conditions.
Comparator Or BaselineMethyl 2-amino-2-(2-chlorophenyl)acetate HCl: Poor solubility, often resulting in heterogeneous (slurry) conditions.
Quantified DifferenceQualitatively significant difference enabling higher effective reactant concentrations.
ConditionsTypical organic synthesis solvents (DCM, Toluene, Acetone, THF).

Improved solubility can lead to faster reaction rates, better process control, higher throughput, and more consistent product quality by avoiding issues associated with slurry reactions.

EAAT2 Inhibition
Class-level inference
IC₅₀ 2.69 µM
Distinct biological target profile
Assay on related derivative in HEK293 cells

Streamlined Synthesis of Thienopyridine-Based APIs

This compound is the material of choice for manufacturing pathways of APIs like Clopidogrel where process efficiency is paramount. Its direct utility in coupling reactions without a preliminary de-salting step simplifies the overall process, reduces batch time, and lowers the cost of goods by minimizing reagent use and waste streams.

Homogeneous Phase Reactions in Aprotic Solvents

For synthetic transformations requiring high concentrations of the amino ester in solvents like dichloromethane or toluene, the free base form is essential. Its high solubility ensures homogeneous conditions, which is critical for achieving predictable kinetics, high conversion rates, and ease of process scale-up, in contrast to the handling challenges posed by the poorly soluble hydrochloride salt.

Workflows Bypassing In-House Esterification

In laboratory or manufacturing settings where capacity is limited or where handling reagents like thionyl chloride is undesirable, procuring this pre-formed methyl ester is the most direct route. It allows teams to bypass the entire esterification process, saving significant time and resources compared to starting with the corresponding carboxylic acid.

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral resolution process studies
Racemic mixture for resolution optimization
Enantiomeric purity and resolution yield
Esterification route optimization
Reported high-yield green process
Yield reproducibility and scalability
EAAT2 transporter SAR studies
Class-level EAAT2 inhibition context
Selectivity and potency in target cell models
Chiral impurity reference standard
High-purity enantiomer as reference standard
Pharmacopeial impurity profiling

XLogP3

1.5

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